N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid norbornane-like scaffold (bicyclo[2.2.1]heptane) with a 2-oxo group, two methyl substituents at the 3-position, and a 4-bromophenyl carboxamide moiety.
Properties
Molecular Formula |
C16H18BrNO2 |
|---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C16H18BrNO2/c1-15(2)10-7-8-16(9-10,13(15)19)14(20)18-12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,20) |
InChI Key |
QHKABSAFIANXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organocatalytic processes that ensure high yield and purity. The use of chiral tertiary amines as catalysts is common in these methods .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry
N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide serves as a versatile building block in organic synthesis. It is used to construct more complex molecular architectures that can lead to novel compounds with potential applications in various fields.
Biology
In biological research, this compound acts as a probe for studying cellular pathways and interactions:
- Mechanistic Studies : Investigating the effects on enzyme activities and receptor interactions.
- Biological Pathways : Exploring its role in modulating signaling pathways relevant to disease mechanisms.
Medicine
The compound shows promise in therapeutic applications due to its unique chemical properties:
- Anticancer Activity : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells via mitochondrial pathways.
- Case Study : A related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.
Data Table of Applications
| Application Area | Description | Example Studies |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of derivatives for drug development |
| Biology | Probe for biological interactions | Studies on enzyme inhibition |
| Medicine | Potential therapeutic agent | Anticancer and anti-inflammatory studies |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues of Bicyclo[2.2.1]heptane Carboxamides
The following compounds share the bicyclo[2.2.1]heptane carboxamide core but differ in substituents, which influence their physicochemical and biological properties:
Pharmacological Relevance
- Cannabinoid Receptor Targeting: SR144528, a pyrazole-carboxamide with a bicyclo[2.2.1]heptane moiety, is a potent CB2 antagonist . The 4-bromophenyl group in the target compound may similarly engage halogen bonding with receptors, but its activity profile remains unconfirmed.
- Enzyme Inhibition : Compounds like (1S,4S)-N-((R)-2-(6-(2,5-dimethylpyrrol)pyridinyl)ethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (13a/b) are reported as nitric oxide synthase inhibitors, suggesting the bicyclo scaffold’s versatility in enzyme interaction .
Physicochemical Properties (Inferred)
- Steric Effects : Bulky substituents (e.g., tetramethylpiperidine in ) may restrict conformational flexibility, impacting binding kinetics.
Biological Activity
N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.
- Molecular Formula : C16H20BrN
- Molecular Weight : 307.25 g/mol
- CAS Number : 133232-73-2
- Structure : The compound features a bicyclic structure that is significant for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .
- Cytotoxicity :
- Anti-inflammatory Properties :
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : By affecting key signaling pathways, such as those involving NF-kB or MAPK, the compound can alter cellular responses to stress or inflammation.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was linked to membrane disruption and interference with cell wall synthesis .
Study 2: Cytotoxicity in Cancer Cells
In a study assessing cytotoxicity against various cancer cell lines, the compound demonstrated IC50 values ranging from 15 to 30 µM across different types of cancer cells, indicating significant potential for further development as an anticancer agent .
Study 3: Anti-inflammatory Effects
Research investigating the anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40%, suggesting a promising role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
